2-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes both imidazo and pyridine rings, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Properties
Molecular Formula |
C21H18ClN3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18ClN3/c1-14-9-11-18(12-10-14)23-21-20(16-6-4-7-17(22)13-16)24-19-8-3-5-15(2)25(19)21/h3-13,23H,1-2H3 |
InChI Key |
IQOPNIHVRZGNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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